molecular formula C10H5FN2 B13652326 8-Fluoroisoquinoline-3-carbonitrile

8-Fluoroisoquinoline-3-carbonitrile

Katalognummer: B13652326
Molekulargewicht: 172.16 g/mol
InChI-Schlüssel: UAMCLEHPCSZAIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Fluoroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the fluorodenitration of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment with tetramethylammonium fluoride can yield 8-fluoroisoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Fluoroisoquinoline-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s ability to interact with biological molecules, potentially leading to unique biological activities. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Fluoroisoquinoline-3-carbonitrile is unique due to the combination of the fluorine atom and the nitrile group, which can confer distinct chemical and biological properties compared to other fluorinated isoquinolines .

Eigenschaften

Molekularformel

C10H5FN2

Molekulargewicht

172.16 g/mol

IUPAC-Name

8-fluoroisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI-Schlüssel

UAMCLEHPCSZAIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=NC=C2C(=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.